![molecular formula C13H15BrN4O2 B2671336 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899952-57-9](/img/new.no-structure.jpg)
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea typically involves the reaction of 3-bromopropylamine with 4-oxo-3H-phthalazin-1-ylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis may produce corresponding amines and carboxylic acids.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound.
Materials Science: Studied for its properties as a building block in the synthesis of advanced materials.
Industrial Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-chloropropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- 1-(3-iodopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- 1-(3-aminopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Uniqueness
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Propiedades
Número CAS |
899952-57-9 |
|---|---|
Fórmula molecular |
C13H15BrN4O2 |
Peso molecular |
339.193 |
Nombre IUPAC |
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
InChI |
InChI=1S/C13H15BrN4O2/c14-6-3-7-15-13(20)16-8-11-9-4-1-2-5-10(9)12(19)18-17-11/h1-2,4-5H,3,6-8H2,(H,18,19)(H2,15,16,20) |
Clave InChI |
GQQKOIJJMGJOJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NCCCBr |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2671253.png)
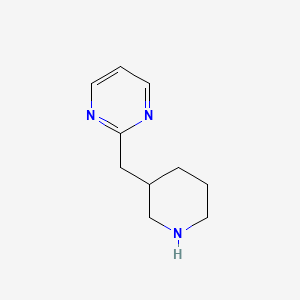
![6-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2671255.png)
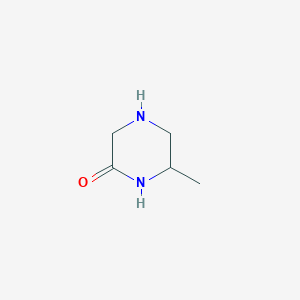
![{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2671259.png)
![3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2671260.png)
![8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2671261.png)
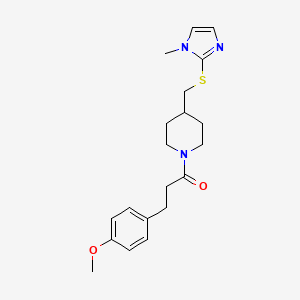
![2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2671263.png)
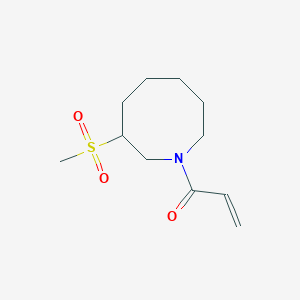
![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)
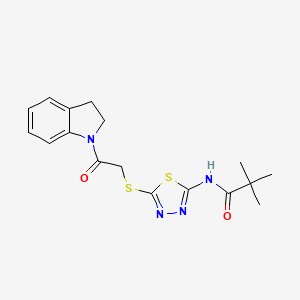
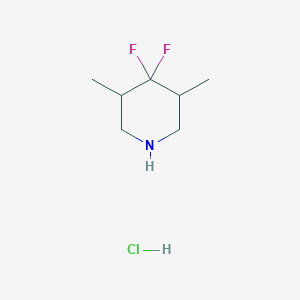
![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)
